1,3-Cyclohexanedione-13C6

Overview

Description

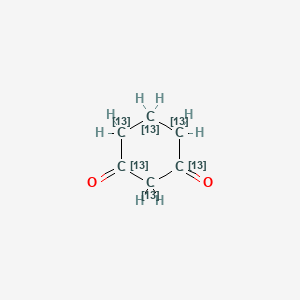

1,3-Cyclohexanedione-13C6 is a labeled isotopologue of 1,3-cyclohexanedione, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is an organic molecule with the formula C6H8O2, and it is one of the three isomeric cyclohexanediones. It is a colorless compound that occurs naturally and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedione-13C6 can be synthesized through several methods. One common method involves the semi-hydrogenation of resorcinol. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ] This reaction is typically carried out under controlled conditions to ensure the selective hydrogenation of resorcinol to 1,3-cyclohexanedione .

Another method involves the Michael addition reaction of acetoacetate and acrylate, followed by Claisen cyclization and subsequent acidification and decarboxylation to yield 1,3-cyclohexanedione .

Industrial Production Methods

In industrial settings, 1,3-cyclohexanedione is produced using a similar approach but on a larger scale. The process involves the use of acetoacetate and acrylate as raw materials, with a catalyst to facilitate the Michael addition reaction. The intermediate product undergoes Claisen cyclization, followed by acidification and decarboxylation to produce 1,3-cyclohexanedione. This method offers high conversion rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to cyclohexanediol or other reduced forms.

Substitution: It can undergo substitution reactions with various electrophiles to form substituted cyclohexanedione derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Diketones and other oxidized derivatives.

Reduction: Cyclohexanediol and other reduced forms.

Substitution: Substituted cyclohexanedione derivatives.

Scientific Research Applications

1,3-Cyclohexanedione-13C6 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione-13C6 involves its interaction with various molecular targets and pathways. For example, in herbicides, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules. This inhibition leads to the disruption of plant growth and development .

Comparison with Similar Compounds

1,3-Cyclohexanedione-13C6 can be compared with other similar compounds, such as:

2-Methyl-1,3-cyclohexanedione: This compound has a methyl group at the 2-position, which alters its reactivity and applications.

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This derivative is widely used as a reagent in organic synthesis due to its stability and reactivity.

1,2-Cyclohexanedione: This isomer has the carbonyl groups at the 1 and 2 positions, resulting in different chemical properties and reactivity.

This compound is unique due to the presence of carbon-13 isotopes, which makes it valuable in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity

1,3-Cyclohexanedione-13C6 (CAS Number: 71315069) is a stable isotopic variant of 1,3-cyclohexanedione, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 235.1 ± 23.0 °C |

| Melting Point | 101-105 °C |

| Flash Point | 85.7 ± 19.6 °C |

These properties indicate that the compound is a liquid at room temperature with moderate volatility.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and its potential therapeutic applications in cancer treatment.

Enzyme Inhibition

Recent studies have shown that derivatives of cyclohexane-1,3-dione exhibit inhibitory activity against the enzyme Hydroxyphenylpyruvate Dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD can lead to herbicidal effects, making these compounds valuable in agricultural applications .

Key Findings:

- The compound demonstrated significant inhibition of HPPD with IC50 values lower than those of established herbicides like sulcotrione .

- The structure-activity relationship (SAR) analysis revealed that certain modifications to the cyclohexane backbone enhance inhibitory potency .

Anticancer Activity

In addition to its herbicidal properties, research has indicated that cyclohexanedione derivatives may possess anticancer activity. A study evaluated the effects of various derivatives on six cancer cell lines and found promising results indicating cytotoxic effects against these cells .

Case Study:

- A specific derivative exhibited an IC50 value in the low micromolar range against colon and breast cancer cell lines, suggesting that structural modifications could enhance selectivity and potency against cancer cells .

Research Findings and Tables

The following table summarizes some critical research findings related to the biological activity of 1,3-cyclohexanedione derivatives:

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.083 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.